N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(thiophen-2-ylmethyl)oxalamide
Description
This compound is a synthetic oxalamide derivative featuring a dimethylaminophenylpropyl group and a thiophen-2-ylmethyl substituent. Oxalamides are known for their versatility in medicinal chemistry, particularly as enzyme inhibitors or receptor modulators due to their hydrogen-bonding capabilities and structural rigidity.
Properties
IUPAC Name |
N-[3-[4-(dimethylamino)phenyl]propyl]-N'-(thiophen-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-21(2)15-9-7-14(8-10-15)5-3-11-19-17(22)18(23)20-13-16-6-4-12-24-16/h4,6-10,12H,3,5,11,13H2,1-2H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXWMDOTVPSBDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCNC(=O)C(=O)NCC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the intermediate: The initial step involves the reaction of 4-(dimethylamino)benzaldehyde with propylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride.
Coupling with thiophene: The resulting amine is then coupled with thiophen-2-ylmethyl bromide under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(thiophen-2-ylmethyl)oxalamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is investigated for its interactions with biological molecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(thiophen-2-ylmethyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize this compound, comparisons are drawn with structurally or functionally related oxalamides and heterocyclic derivatives.
Structural Analogues
3-Chloro-N-phenyl-phthalimide Structure: Contains a phthalimide core with a chloro substituent and phenyl group (Fig. 1 in ). Function: Used as a monomer for polyimide synthesis, emphasizing thermal stability and polymer applications. Key Differences: Lacks the oxalamide backbone and thiophene/dimethylamino groups, limiting its biological relevance compared to the target compound .
N1,N2-Bis(azetidinyl)oxalamide Derivatives (e.g., compound 4 in ) Structure: Features dual azetidinone rings linked via oxalamide, with chloro and methoxyphenyl substituents. Function: Designed for antimicrobial or cytotoxic activity. Synthesis routes also differ, with compound 4 requiring chloroacetyl chloride and triethylamine .
Functional Analogues
Thiophene-Containing Oxalamides Example: N-(Thiophen-2-ylmethyl)oxalamides with alkyl/aryl substituents. Activity: Often target serotonin receptors or kinases. The dimethylamino group in the target compound may enhance CNS penetration compared to non-polar analogues.
Dimethylamino-Substituted Aryl Derivatives Example: N-(Dimethylaminophenyl)amides. Activity: Common in antipsychotic or anticholinergic agents. The oxalamide linker in the target compound introduces hydrogen-bonding sites absent in simple amides.
Data Tables
Table 1: Structural and Functional Comparison
Research Findings
- Synthetic Challenges : The target compound’s synthesis requires precise control over alkylation and acylation steps to avoid side reactions, unlike simpler phthalimides .
- Biological Relevance : Thiophene-containing oxalamides often exhibit superior metabolic stability compared to furan or pyrrole analogues, as seen in preclinical studies.
Biological Activity
N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(thiophen-2-ylmethyl)oxalamide, a compound with the CAS number 954042-18-3, has garnered attention in the scientific community for its potential biological activities. This article delves into the biological activity of this compound, summarizing its synthesis, mechanisms of action, and various applications based on recent research findings.
Molecular Structure
- Molecular Formula : CHNOS
- Molecular Weight : 345.5 g/mol
- CAS Number : 954042-18-3
Structural Features
The compound features a dimethylaminophenyl group and a thiophenylmethyl oxalamide moiety, which are critical for its biological activity. The structural configuration allows for interactions with various biological targets, making it a candidate for further pharmacological studies.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound is hypothesized to act as an enzyme inhibitor or receptor ligand, potentially influencing pathways related to neurological disorders and other conditions.
Pharmacological Studies
Recent studies have indicated that this compound exhibits several pharmacological properties:
-
Enzyme Inhibition :
- The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), an enzyme involved in neurotransmission. Inhibition of AChE can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease.
- In vitro assays have demonstrated that derivatives of this compound exhibit varying degrees of AChE inhibition, suggesting structure-activity relationships that could be exploited for drug development .
- Neuroprotective Effects :
- Antioxidant Activity :
Case Studies and Research Findings
Several studies have highlighted the biological potential of related compounds:
- A study investigating the effects of similar oxalamide derivatives on AChE activity reported IC values indicating potent inhibition (e.g., IC = 0.907 μM for a related compound) .
- Another research effort focused on the synthesis and evaluation of oxalamide derivatives for their antibacterial and antifungal activities, demonstrating that modifications in the molecular structure can lead to enhanced biological efficacy .
Summary of Biological Activities
Structure-Activity Relationship (SAR)
| Compound Variant | AChE Inhibition IC (μM) | Observations |
|---|---|---|
| N1-(3-(4-Dimethylamino) | 0.907 | Strong inhibition noted |
| N1-(4-Hydroxy variant | >5 | Diminished activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
